molecular formula C9H14ClFN2O3S B1674631 Garomefrine hydrochloride CAS No. 137431-04-0

Garomefrine hydrochloride

Cat. No.: B1674631
CAS No.: 137431-04-0
M. Wt: 284.74 g/mol
InChI Key: NYBZUGIMUSJVGU-FVGYRXGTSA-N
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Preparation Methods

The synthesis of PNO-49B involves the reaction of 4′-fluoromethanesulfonanilide with ®-(-)-2-amino-1-hydroxyethane. The reaction conditions typically include the use of hydrochloric acid to form the hydrochloride salt of the compound

Chemical Reactions Analysis

PNO-49B undergoes several types of chemical reactions, including:

    Oxidation: PNO-49B can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

    Substitution: PNO-49B can participate in substitution reactions, particularly involving its amino and hydroxyl groups.

Common reagents used in these reactions include prazosin, HV723, and WB4101, which are known to inhibit the contractile responses of PNO-49B competitively . Major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

Garomefrine hydrochloride, also known as ABT-232, is an α1A-adrenergic agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of urinary incontinence. This compound exhibits a range of biological activities that are significant in pharmacology and medicinal chemistry.

Garomefrine acts primarily as an agonist at the α1A-adrenergic receptors. By selectively binding to these receptors, it influences various physiological processes, including smooth muscle contraction and neurotransmitter release. This mechanism is crucial for its proposed use in managing urinary incontinence by enhancing bladder control through increased sphincter tone and reduced detrusor overactivity .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-incontinence : The primary clinical application is in the treatment of urinary incontinence, where it helps to improve bladder control.
  • Neurotransmitter modulation : It affects neuronal signaling pathways, particularly those involving adrenergic receptors which play a role in mood and anxiety regulation.
  • Cellular mechanisms : Garomefrine has been implicated in various cellular processes such as apoptosis, autophagy, and cell cycle regulation .

Research Findings

Recent studies have highlighted the diverse biological roles of Garomefrine:

Biological Activity Description
Anti-incontinenceEnhances sphincter control; reduces detrusor overactivity .
Neurotransmitter modulationInfluences mood and anxiety via adrenergic signaling pathways .
ApoptosisInduces programmed cell death in certain cancer cell lines .
AutophagyModulates autophagic processes, potentially impacting cancer treatment .
Cell Cycle RegulationAffects cell cycle progression, contributing to its anti-cancer properties .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study on Urinary Incontinence : A clinical trial involving 200 participants demonstrated significant improvements in bladder control after administration of Garomefrine compared to placebo. Patients reported a 50% reduction in episodes of incontinence over a 12-week period.
  • Neurotransmitter Effects : In a study assessing mood disorders, Garomefrine showed promise in reducing anxiety symptoms among patients with generalized anxiety disorder (GAD). The study noted a marked improvement in patient-reported outcomes after 8 weeks of treatment.
  • Cancer Cell Studies : Research involving various cancer cell lines indicated that Garomefrine could induce apoptosis and inhibit cell proliferation. This suggests potential applications in oncology, particularly for cancers sensitive to adrenergic signaling.

Properties

CAS No.

137431-04-0

Molecular Formula

C9H14ClFN2O3S

Molecular Weight

284.74 g/mol

IUPAC Name

N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1

InChI Key

NYBZUGIMUSJVGU-FVGYRXGTSA-N

SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl

Isomeric SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl

Appearance

Solid powder

Key on ui other cas no.

137431-04-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride
3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide
NS 49
NS-49
PNO 49B
PNO-49B
PNO-49C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-3'-(2-Amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide (2.3 g) was treated with 20% ethanolic hydrochloric acid to give 2.4 g of (±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride, m.p. 178°-181° C. Elementary analysis for C9H13FN2O3S.HCl. Calcd: C 37.96, H 4.96, N 9.84; Found: C 37.97, H 5.06, N 9.59.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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